2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Antifibrillatory Activity Cardiac Pharmacology SAR

Researchers pursuing class I/III antiarrhythmics or anticonvulsant candidates often face potency loss with unsubstituted or 4-F-phenyl cyclopentylamine scaffolds. The meta-CF3 group restores efficacy: • 100% protection in rat CaCl₂-induced arrhythmia model (2.5× vs 4-F analog) • ED₅₀ 28 mg/kg in MES seizure test (1.86× more potent vs 4-F comparator) • Available as racemate (CAS 1340428-02-5) or enantiopure (1R,2S)-form (CAS 1803597-97-8)

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
Cat. No. B13257927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16/h1,3-4,7,10-11H,2,5-6,16H2
InChIKeyFSQWLYWMJYMTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine: Key Building Block


2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine (C₁₂H₁₄F₃N, MW 229.24) is a chiral cyclopentane-derived primary amine featuring a meta-trifluoromethyl-substituted phenyl ring [1]. The compound serves as a versatile intermediate in medicinal chemistry, where the metabolically stable -CF₃ group modulates lipophilicity (XLogP3-AA = 2.8) and electron-withdrawing character to influence target binding [1]. Its structural core is closely related to the psychostimulant cypenamine (2-phenylcyclopentylamine) and to 2-(4-fluorophenyl)cyclopentan-1-amine, a common comparator in SAR campaigns [2].

Chiral cyclopentane amine intermediate for SAR-driven medicinal chemistry
meta-CF₃ substitution electronic tuning and lipophilicity modulation
Two stereocenters enables asymmetric library synthesis

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine: Irreplaceable by Generic Analogs


Substituting 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine with a generic analog such as 2-phenylcyclopentan-1-amine (cypenamine) or the 4-fluoro congener can lead to a significant loss of functional activity. In a directly comparable antiarrhythmic and anticonvulsant study of cyclopentane-1-carboxylic acid derivatives synthesized from these very amine precursors, the 3-CF₃-phenyl analog exhibited markedly superior efficacy versus the 4-F-phenyl counterpart [1]. The meta-CF₃ group alters both the electronic distribution and the preferred conformation of the cyclopentane ring relative to the aromatic plane, directly impacting key drug-receptor interactions that an unsubstituted or para-halogenated analog cannot recapitulate [1].

Unsubstituted or 4‑F analog
May reduce antiarrhythmic and anticonvulsant model response; the meta‑CF₃ electronic and conformational profile is not recapitulated.
Positional isomer (1‑[3‑CF₃‑phenyl]cyclopentan‑1‑amine)
Lacks the two cyclopentane stereocenters, limiting asymmetric diversification in chiral synthesis workflows.

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine vs. Structural Analogs


Antiarrhythmic Efficacy vs. 4-Fluoro Analog

In a rat calcium chloride-induced arrhythmia model, the final amino amide derivative synthesized from the 3-CF₃-phenyl amine core (the 'target scaffold') provided complete protection (100%) at the test dose, whereas the matched-pair analog derived from 2-(4-fluorophenyl)cyclopentan-1-amine achieved only 40% protection under identical conditions [1].

Antiarrhythmic model
Head-to-head
100% vs. 40% protection
Supports antiarrhythmic model‑response context
Rat CaCl₂ arrhythmia; equimolar doses
Antifibrillatory Activity Cardiac Pharmacology SAR

Anticonvulsant Potency vs. 4-Fluoro Derivative

In the maximal electroshock seizure (MES) test in mice, the amino ester derivative built on the 3-CF₃-phenyl amine platform exhibited an ED₅₀ of 28 mg/kg, whereas the corresponding 4-fluorophenyl analog showed an ED₅₀ of 52 mg/kg [1].

Anticonvulsant model
Head-to-head
ED₅₀ 28 vs. 52 mg/kg
Supports anticonvulsant model‑response context
Mouse MES test; i.p. administration
Anticonvulsant Activity Maximal Electroshock Epilepsy Models

Lipophilicity and Blood-Brain Barrier Penetration

The computed partition coefficient (XLogP3-AA) of 2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine is 2.8 [1]. This is 1.1 log units higher than the value for the unsubstituted 2-phenylcyclopentan-1-amine (cypenamine), which has an XLogP3-AA of 1.7 [2].

Lipophilicity
Class-level
XLogP 2.8 vs. 1.7 (Δ +1.1)
Supports CNS permeability estimate
Computed values; PubChem
Physicochemical Profiling CNS Drug Design LogP

Meta-CF3 Electronic Effect and Scaffold Stability

The Hammett substituent constant (σₘ) for a meta-CF₃ group is 0.43, compared to σₚ = 0.06 for a para-fluoro substituent commonly used in alternative scaffolds [1]. This strong electron-withdrawing effect directs regioselective functionalization of the phenyl ring and stabilizes the cyclopentyl amine during downstream reactions, reducing by-product formation relative to electron-rich or unsubstituted analogs.

Electronic effect
Class-level
σₘ (3‑CF₃) 0.43 vs. σₚ (4‑F) 0.06
Supports electronic tuning in synthesis
Literature Hammett constants
Synthetic Chemistry Electron-Withdrawing Effects Intermediate Robustness

Two Stereocenters for Asymmetric Synthesis

The compound possesses two undefined stereocenters (C-1 and C-2) [1]. Its resolved enantiomers, such as (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride, are commercially available and enable asymmetric synthesis of downstream targets . In contrast, 1-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine (a positional isomer with an α,α-disubstituted carbon) generates a single stereocenter, limiting its utility for constructing complex chiral architectures [2].

Stereochemical versatility
Class-level
2 undefined stereocenters vs. 0
Enables chiral library diversification
Resolved enantiomers available
Stereochemistry Chiral Pool Synthesis Enantioselective Catalysis

2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine Applications


Antiarrhythmic Lead Discovery

This amine scaffold is the direct synthetic precursor to amino amides that demonstrated 100% protection in a rat CaCl₂-induced arrhythmia model, outperforming the 4-fluorophenyl analog by 2.5-fold [1]. Medicinal chemistry teams should procure this compound when initiating a new class I/III antiarrhythmic program targeting atrial fibrillation, as the 3-CF₃-phenyl motif significantly enhances efficacy.

Antiepileptic Hit-to-Lead Optimization

With a derived amino ester showing an ED₅₀ of 28 mg/kg in the MES seizure test—1.86-fold more potent than the 4-fluorophenyl comparator—this building block is ideally suited for CNS-focused libraries aimed at refractory epilepsy [1]. Its higher computed logP (2.8 vs. 1.7 for the unsubstituted core) further supports blood-brain barrier penetration, a key requirement for antiepileptic candidates.

Stereochemically Diverse Fragment Libraries

The two undefined stereocenters at the cyclopentane ring offer a powerful means to generate enantiomerically pure fragments for X-ray crystallography and SPR screening [1]. Procurement of the resolved (1R,2S)-form (CAS 1803597-97-8) enables the rapid exploration of 3D pharmacophore space, a significant advantage over achiral or single-stereocenter alternatives.

Cross-Coupling with Electron-Deficient Scaffold

The meta-CF₃ group's strong electron-withdrawing effect (σₘ = 0.43) accelerates oxidative addition in Buchwald-Hartwig and Suzuki-Miyaura couplings, making the amine an excellent substrate for parallel medicinal chemistry [1]. Process chemistry groups should select this intermediate to improve reaction yields and reduce catalyst loadings compared to electron-neutral or electron-rich aryl amine substrates.

Application
Selection Property
Validation Focus
Antiarrhythmic model studies
3‑CF₃‑phenyl scaffold activity profile
Model‑based protection rate and ion channel endpoints
Anticonvulsant model studies
meta‑CF₃ substituent potency context
ED₅₀ and seizure model endpoints
Chiral fragment‑based screening
Two stereocenters for asymmetric diversification
Enantiomeric purity and stereochemical assignment
Electron‑deficient aryl amine for cross‑coupling
meta‑CF₃ electron‑withdrawing character
Reaction yield and regioselectivity profiles
Quote Request

Request a Quote for 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.